1-benzyl-4-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound features a benzyl group and a phenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-benzyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. For instance, the synthesis can be achieved by reacting benzyl chloride with 1-phenyl-3-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the amino group.
Scientific Research Applications
1-benzyl-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-benzyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-phenyl-3-benzyl-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.
1-benzyl-3-phenyl-1H-pyrazol-5-amine: Differing in the position of the phenyl and benzyl groups.
5-amino-1-phenyl-1H-pyrazole: Lacks the benzyl group, leading to different chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-benzyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)11-18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 |
InChI Key |
HUBPEUOGSKTEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.